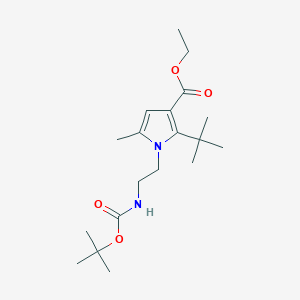![molecular formula C11H21N3O4S B1449741 (1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide CAS No. 1375958-75-0](/img/structure/B1449741.png)
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide, also known as DBTCA, is a sulfonamide derivative that has been used in a variety of scientific research applications. DBTCA has been found to have a wide range of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
1,4-Diazabicyclo[2.2.2]octane derivatives have been applied extensively in organic synthesis. Xie et al. (2013) presented a copper-catalyzed amidation method using 1,4-diazabicyclo[2.2.2]octane as the ligand for the synthesis of various amides. This method is compatible with a range of acids, including alkyl acids, aryl acids, and amino acids (Xie et al., 2013). In another study, Maraš et al. (2012) demonstrated the use of 1,4-diazabicyclo[2.2.2]octane derived quaternary ammonium salts in the synthesis of piperazine derivatives through nucleophilic ring-opening reactions (Maraš, Polanc, & Kočevar, 2012).
Organocatalysis and Green Chemistry
1,4-Diazabicyclo[2.2.2]octane has been identified as an effective catalyst for various organic transformations. For instance, Zhang et al. (2017) used it for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates (Zhang et al., 2017). Additionally, Thakur and Meshram (2015) developed a method promoted by 1,4-diazabicyclo[2.2.2]octane for the γ-addition of β-keto amides on isatins, yielding various 3-β-keto amide-substituted 3-hydroxy-2-oxindole scaffolds (Thakur & Meshram, 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of 1,4-diazabicyclo[2.2.2]octane have been investigated for potential therapeutic applications. Occelli et al. (1977) synthesized amides of methyl, phenyl, and cyclohexyltropic acid with a 3,8-diazabicyclo[3,2,1]octane moiety as potential antiparkinson agents (Occelli, Fontanella, & Testa, 1977).
Novel Reagent Synthesis
Goli-Jolodar et al. (2016) reported the synthesis of a novel basic ionic liquid containing dual basic functional groups using 1,4-diazabicyclo[2.2.2]octane, which was efficiently used for the synthesis of spiro-4H-pyrans (Goli-Jolodar, Shirini, & Seddighi, 2016).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 1,4-diazabicyclo[222]octane (DABCO), are highly nucleophilic and can act as catalysts in various chemical reactions .
Mode of Action
Similar compounds, such as dabco, are known to react with a variety of nucleophiles to give products resulting from nucleophilic ring-opening reactions .
Biochemical Pathways
Similar compounds, such as dabco, are known to be involved in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .
Result of Action
Similar compounds, such as dabco, are known to promote a variety of coupling reactions .
Action Environment
It is known that the compound should be stored in a dry room at normal temperature .
Eigenschaften
IUPAC Name |
N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAURZCKAUWSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(tert-butoxycarbonyl)amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)






